LYP-IN-1 vs. Close Analog 8a: Superior Selectivity Over a 26-PTP Panel
LYP-IN-1 (compound 8b) demonstrates markedly improved selectivity compared to its structural analog 8a. While 8a exhibits sub‑micromolar activity against several off‑target PTPs (e.g., SHP2 IC50 = 0.56 µM, SHP1 IC50 = 0.91 µM), LYP-IN-1 maintains an IC50 ≥ 2.5 µM for these same phosphatases, translating to a ≥ 9‑fold window over all 26 PTPs tested [1]. This head‑to‑head comparison, performed under identical assay conditions, underscores that the substitution pattern in LYP-IN-1 is critical for minimizing off‑target PTP inhibition [1].
| Evidence Dimension | Selectivity over SHP2 (fold increase in IC50 relative to LYP) |
|---|---|
| Target Compound Data | SHP2 IC50 = 2.5 ± 0.1 µM; fold‑selectivity ≈ 10 |
| Comparator Or Baseline | Compound 8a: SHP2 IC50 = 0.56 ± 0.03 µM; fold‑selectivity ≈ 3 |
| Quantified Difference | LYP-IN-1 is 3.3‑fold more selective than 8a for LYP over SHP2 |
| Conditions | In vitro phosphatase assay with pNPP substrate, pH 7.0, 25°C, ionic strength 0.15 M [1] |
Why This Matters
This ensures that observed cellular and in vivo effects can be confidently attributed to LYP inhibition rather than confounding activities on SHP1, SHP2, or other PTPs.
- [1] He Y, Liu S, Menon A, Stanford SM, Oppong E, Gunawan AM, Wu L, Wu DJ, Barrios AM, Bottini N, Cato AC, Zhang ZY. A potent and selective small-molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases. J Med Chem. 2013 Jun 27;56(12):4990-5008. View Source
